1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
The compound 1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione features a pyrazolo[4,3-d]pyrimidine-dione core substituted with ethyl, methyl, phenethyl, and a 4-fluorophenylpiperazine-oxoethyl moiety.
Properties
IUPAC Name |
1-ethyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN6O3/c1-3-35-26-25(20(2)30-35)34(28(38)33(27(26)37)14-13-21-7-5-4-6-8-21)19-24(36)32-17-15-31(16-18-32)23-11-9-22(29)10-12-23/h4-12H,3,13-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNUXSIVYNSKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s suggested that the compound has promising neuroprotective and anti-inflammatory properties. The compound might interact with proteins such as ATF4 and NF-kB, which are involved in cellular stress responses and inflammation.
Mode of Action
The compound’s mode of action is thought to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. It’s suggested that the compound exhibits significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It’s suggested to inhibit ER stress and the NF-kB inflammatory pathway. ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum, while the NF-kB pathway plays a crucial role in immune and inflammatory responses.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent.
Biochemical Analysis
Biochemical Properties
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to interact with various enzymes and proteins, including acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. The nature of these interactions often involves binding to active residues of proteins such as ATF4 and NF-kB.
Cellular Effects
In cellular models, compounds similar to 1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione have demonstrated significant anti-neuroinflammatory properties. They have been observed to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. These compounds also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Molecular Mechanism
Similar compounds have been observed to exert their effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. Molecular docking studies have shown that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins.
Temporal Effects in Laboratory Settings
Similar compounds have shown promising results in in-vitro models
Biological Activity
The compound 1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione represents a novel class of pyrazolo[4,3-d]pyrimidine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity based on available literature and research findings.
The molecular formula of the compound is with a molecular weight of approximately 448.49 g/mol. The compound features a complex structure that includes a piperazine ring, which is often associated with various pharmacological activities.
Research indicates that compounds similar to 1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine have been studied for their ability to inhibit monoamine oxidase (MAO) enzymes. MAO inhibitors are significant in the treatment of depression and other mood disorders. The presence of the piperazine moiety enhances the binding affinity to neurotransmitter receptors, which may contribute to neuropharmacological effects .
In Vitro Studies
Several studies have evaluated the cytotoxic effects and enzyme inhibitory activities of related pyrazolo compounds:
- Cytotoxicity : In vitro assays have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while showing minimal effects on normal cells. For instance, one study reported that derivatives with similar structural motifs caused significant cell death in L929 fibroblast cells at high concentrations (IC50 values ranging from 27.05 µM to 120.6 µM) .
- Enzyme Inhibition : Compounds structurally related to the target compound have shown potent inhibition against MAO-A and MAO-B, with IC50 values as low as 0.013 µM for MAO-B . This suggests a promising profile for managing neurodegenerative disorders.
Case Studies
Case Study 1 : A derivative similar to our compound was tested for its effects on anxiety and depression-like behaviors in rodent models. Results indicated that treatment led to decreased immobility in forced swim tests and increased exploratory behavior in open field tests, suggesting potential antidepressant effects.
Case Study 2 : Another study focused on the anti-cancer properties of related pyrazolo compounds demonstrated significant tumor growth inhibition in xenograft models, indicating a potential role in cancer therapy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Scaffold Variations
The pyrazolo[4,3-d]pyrimidine-dione core distinguishes this compound from other pyrazolopyrimidine isomers:
- Pyrazolo[3,4-d]pyrimidines (Pyp1) : Dominant in 50% of Protein Data Bank (PDB) entries, often used in kinase inhibitors .
- Pyrazolo[1,5-a]pyrimidines (Pyp2) : Present in 38% of PDB structures, commonly employed in anticancer therapies .
- Pyrazolo[4,3-d]pyrimidines (Pyp3) : Represent 11% of PDB entries, indicating niche applications but structural uniqueness for selective targeting .
Substituent Analysis
Key substituents and their roles:
Table 1: Comparison of Substituent Effects in Analogous Compounds
Thermal and Spectral Data
- Melting Point : Analogous diones (e.g., 5a in ) exhibit high thermal stability (mp ~194–196°C), suggesting similar robustness .
- HRMS Validation : Mass spectrometry (e.g., C12H17N2O2, [M+H]+ 221.1290) confirms molecular integrity, a standard practice for related compounds .
Crystallographic and Structural Analysis
- Software Utilization : Structural confirmation relies on SHELX for refinement and ORTEP-III for graphical representation, ensuring accurate stereochemistry .
- PDB Prevalence : Despite lower representation (11%), pyrazolo[4,3-d]pyrimidines in the PDB validate their utility in high-resolution crystallography .
Q & A
Q. Critical Conditions :
- Temperature control (0–80°C) to avoid decomposition of sensitive intermediates.
- Solvent selection (e.g., DMF for polar aprotic conditions, THF for Grignard reactions).
- Catalytic use of palladium complexes for cross-coupling steps .
How can researchers validate the structural integrity of this compound, especially given its complex heterocyclic system?
Level: Basic
Methodological Answer:
Validation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., [M+H]⁺ peaks matching theoretical values).
- X-ray Crystallography : Resolve ambiguities in piperazine ring conformation or pyrazolo-pyrimidine planarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
